7-methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one 7-methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14983808
InChI: InChI=1S/C18H16O4/c1-11-16(21-3)9-8-14-15(10-17(19)22-18(11)14)12-4-6-13(20-2)7-5-12/h4-10H,1-3H3
SMILES:
Molecular Formula: C18H16O4
Molecular Weight: 296.3 g/mol

7-methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC14983808

Molecular Formula: C18H16O4

Molecular Weight: 296.3 g/mol

* For research use only. Not for human or veterinary use.

7-methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one -

Specification

Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
IUPAC Name 7-methoxy-4-(4-methoxyphenyl)-8-methylchromen-2-one
Standard InChI InChI=1S/C18H16O4/c1-11-16(21-3)9-8-14-15(10-17(19)22-18(11)14)12-4-6-13(20-2)7-5-12/h4-10H,1-3H3
Standard InChI Key OYAWLTAUQJITGX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound features a 2H-chromen-2-one backbone substituted at positions 4, 7, and 8. The 4-(4-methoxyphenyl) group introduces aromaticity, while the 7-methoxy and 8-methyl substituents enhance steric and electronic properties critical for bioactivity. Key structural parameters include:

PropertyValue
Molecular FormulaC₁₈H₁₆O₄
Molecular Weight296.3 g/mol
IUPAC Name7-Methoxy-4-(4-methoxyphenyl)-8-methylchromen-2-one
Canonical SMILESCC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC
Topological Polar Surface Area52.3 Ų

The methoxy groups at positions 7 and 4' enhance solubility in organic solvents, while the methyl group at position 8 contributes to metabolic stability .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. In ¹H NMR, signals at δ 3.85–3.90 ppm correspond to methoxy protons, while aromatic protons appear between δ 6.8–7.5 ppm . High-resolution MS shows a molecular ion peak at m/z 296.3 [M+H]⁺, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions starting from 7-hydroxy-4-methylcoumarin. A representative pathway includes:

  • Esterification: 7-Hydroxy-4-methylcoumarin reacts with 4-methoxybenzoic acid in pyridine with phosphorus oxychloride (POCl₃) to form an intermediate ester .

  • Baker-Venkatraman Transformation: Base-catalyzed rearrangement of the ester yields a 1,3-diketone intermediate .

  • Cyclization: Acid or base-mediated cyclization forms the chromenone core, with final purification via recrystallization .

Key reagents and conditions are summarized below:

StepReagents/ConditionsYield (%)
EsterificationPOCl₃, pyridine, 60°C75–80
RearrangementKOH, dry pyridine, 125–130°C65–70
CyclizationH₂SO₄, ethanol, reflux80–85

Process Optimization

Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes, improving yields to >90% . Green chemistry approaches using ionic liquids or water as solvents are under investigation to enhance sustainability .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, with an IC₅₀ of 7.0–12.0 μM . This activity is attributed to suppression of nuclear factor-kappa B (NF-κB) signaling, reducing pro-inflammatory cytokines like TNF-α and IL-6 .

Antioxidant Capacity

In DPPH radical scavenging assays, it exhibits moderate activity (EC₅₀ = 45 μM), outperforming ascorbic acid (EC₅₀ = 30 μM) at higher concentrations. The methoxy groups donate electrons, stabilizing free radicals and preventing oxidative chain reactions.

Applications in Pharmaceutical Research

Drug Development

The compound serves as a lead structure for designing kinase inhibitors. Molecular docking studies reveal strong binding affinity (ΔG = −9.2 kcal/mol) to cyclin-dependent kinase 2 (CDK2), a target in cancer therapy .

Neuroprotective Agents

In vitro models demonstrate reduced β-amyloid aggregation (40% inhibition at 50 μM), suggesting potential in Alzheimer’s disease research. The chromenone core chelates metal ions implicated in neurodegenerative pathways .

Comparative Analysis with Structural Analogs

CompoundStructural DifferencesBioactivity (IC₅₀)
7-Hydroxy-4-methylcoumarinLacks 4-methoxyphenyl groupAntioxidant: EC₅₀ = 60 μM
6-MethoxyflavoneFlavone backbone (no lactone)Anti-inflammatory: 15 μM
Target Compound4-Methoxyphenyl, 8-methylAnticancer: 25 μM

The 4-methoxyphenyl substituent in the target compound enhances lipophilicity and target selectivity compared to simpler coumarins .

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